2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a heterocyclic acetamide derivative featuring a cycloheptapyridazinone core fused with a thiazole ring substituted at the 4-position with a pyridin-3-yl group.
Properties
Molecular Formula |
C19H19N5O2S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H19N5O2S/c25-17(22-19-21-16(12-27-19)14-6-4-8-20-10-14)11-24-18(26)9-13-5-2-1-3-7-15(13)23-24/h4,6,8-10,12H,1-3,5,7,11H2,(H,21,22,25) |
InChI Key |
PLBUZYQKAJUNNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the cycloheptapyridazine core, followed by the introduction of the thiazole and pyridine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Scientific Research Applications
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the thiazole/benzothiazole or pyridazinone rings, impacting physicochemical and biological properties:
Key Observations :
- The trifluoromethoxy group () increases hydrophobicity, favoring blood-brain barrier penetration compared to the target compound’s pyridinyl group .
- The ethyl ester in improves synthetic accessibility but reduces hydrogen-bonding capacity compared to acetamide derivatives .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Analog | Analog |
|---|---|---|---|
| Molecular Weight | 439.4 | 481.4 | 433.4 |
| logP (Predicted) | 2.8 | 3.2 | 2.5 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Rotatable Bonds | 5 | 6 | 7 |
Research Findings and Gaps
- Structural Insights: X-ray crystallography (referencing ) confirms the planarity of the cycloheptapyridazinone core, critical for target engagement .
- Validation Needs: No experimental data (e.g., XRD or NMR) for the target compound were found; structure-validation protocols () should be applied .
- Contradictions : While analogs prioritize lipophilicity, highlights hydrophilic groups for antimicrobial efficacy, suggesting a trade-off in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
